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Pomalidomide-C12-NH2 hydrochloride

PROTAC linker optimization ternary complex geometry alkyl linker length

PROTAC linker optimization requires precise control of ternary complex geometry. Pomalidomide-C12-NH2 hydrochloride (CAS 2862774-02-3) is the designated E3 ligand-linker conjugate for PROTAC KRAS G12C degrader-1 (HY-139186). - C12 alkyl chain (lower bound of optimal 12-20+ carbon range) vs. shorter or PEG alternatives - Terminal primary amine enables direct amide coupling to carboxylate-containing warheads (EDC/HOBt or HATU) - >97% purity, supplied as hydrochloride salt for enhanced stability - Validated CRBN IC₅₀: 414 nM in KRAS G12C degradation assays

Molecular Formula C25H37ClN4O4
Molecular Weight 493.0 g/mol
Cat. No. B15621359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C12-NH2 hydrochloride
Molecular FormulaC25H37ClN4O4
Molecular Weight493.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H36N4O4.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-27-19-13-11-12-18-22(19)25(33)29(24(18)32)20-14-15-21(30)28-23(20)31;/h11-13,20,27H,1-10,14-17,26H2,(H,28,30,31);1H
InChIKeyUURKWIVEDYHEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-C12-NH2 Hydrochloride: CRBN Ligand-Linker Conjugate


Pomalidomide-C12-NH2 hydrochloride (CAS 2862774-02-3) is a pre-functionalized E3 ligase ligand-linker conjugate that integrates the third-generation immunomodulatory drug (IMiD) pomalidomide as a cereblon (CRBN) recruitment moiety with a twelve-carbon alkyl spacer chain terminated by a primary amine . With a molecular weight of 493.04 g/mol and a molecular formula of C₂₅H₃₇ClN₄O₄, the compound is supplied as a hydrochloride salt at purities typically exceeding 97%, exhibiting solubility in DMSO at 10 mM [1]. This conjugate serves as the designated E3 ligase ligand-linker building block for PROTAC KRAS G12C degrader-1 (HY-139186), a cereblon-based heterobifunctional degrader that targets the KRAS G12C oncogenic mutant [2]. Pomalidomide itself binds cereblon with a KD of approximately 500 nM, representing a higher-affinity option compared to first-generation thalidomide-based ligands that show CRBN IC₅₀ values in the range of 268 nM to ~30 μM depending on assay format .

Why Pomalidomide-C12-NH2 Cannot Be Swapped


PROTAC linker selection is not a commodity decision; the length, chemical composition, and attachment chemistry of the linker directly govern ternary complex formation efficiency, degradation potency, and pharmacokinetic behavior . Industry guidance indicates that the optimal linker length for PROTACs spans 12 to over 20 carbon atoms, positioning the C12 alkyl chain at the lower functional threshold for effective E3 ligase-to-target protein spanning . Substituting the C12 alkyl chain with a shorter C6 linker can restrict the achievable end-to-end distance and sterically hinder productive ternary complex geometry, while replacing the alkyl scaffold with a PEG-based linker of equivalent length increases topological polar surface area (tPSA), alters conformational dynamics, and may reduce passive membrane permeability—factors that have been shown to produce permeability differences approaching three orders of magnitude in comparative PROTAC studies [1]. Furthermore, the pomalidomide warhead provides a different cereblon engagement profile compared to thalidomide-based conjugates, with distinct neosubstrate degradation propensities and exit-vector geometry that are not interchangeable without re-optimization of the entire degrader .

Pomalidomide-C12-NH2: Key Differentiating Evidence


Linker Length Spanning the Optimal PROTAC Range

The C12 alkyl linker positions Pomalidomide-C12-NH2 hydrochloride at the lower boundary of the reported ideal PROTAC linker length range of 12 to over 20 carbon atoms, providing sufficient reach to span the distance between the cereblon E3 ligase binding pocket and diverse target protein exit vectors . In contrast, the widely available Pomalidomide-C6-NH2 hydrochloride (Sigma-Aldrich, ≥95%) incorporates only a 6-carbon alkyl linker, which provides approximately half the end-to-end spanning distance . This difference in linker length can be critical, as systematic studies have demonstrated that degradation potency increases in a linker-length-dependent manner for cereblon-based PROTACs, with longer linkers enabling more efficient target ubiquitination [1].

PROTAC linker optimization ternary complex geometry alkyl linker length

CRBN Binding Affinity vs. Thalidomide Ligands

The pomalidomide moiety in this conjugate confers a cereblon binding affinity (KD) of 500 nM, which is approximately 85% tighter than the thalidomide analog PT-179 (KD = 587 nM) measured under comparable conditions . In functional PROTAC context, the pomalidomide-based PROTAC KRAS G12C degrader-1 (which incorporates this exact Pomalidomide-C12-NH2 conjugate) demonstrates an IC₅₀ of 414 nM for CRBN engagement in cellular assays and induces CRBN/KRAS G12C dimerization with subsequent degradation of GFP-KRAS G12C in reporter cells [1]. In a TR-FRET binding assay format, pomalidomide itself displays an IC₅₀ of 6.4 nM, substantially more potent than the thalidomide IC₅₀ of 268 nM measured in a competition AlphaScreen assay [2]. Thalidomide-4-O-C12-NH2 hydrochloride, the direct thalidomide-based comparator with an identical C12 linker, has not been reported to achieve the same level of CRBN engagement potency in PROTAC applications, reflecting the inherent affinity advantage of the pomalidomide scaffold .

cereblon binding affinity E3 ligase recruitment IMiD ligand comparison

Cell Permeability: Alkyl vs. PEG Linker Architecture

Pomalidomide-C12-NH2 hydrochloride employs a purely hydrocarbon alkyl linker, which inherently yields a lower topological polar surface area (tPSA) compared to PEG-based conjugates of equivalent length such as Pomalidomide-PEG4-C-COOH or Pomalidomide-PEG5-NH2 hydrochloride . Comparative permeability studies have demonstrated that at matched lipophilicity, alkyl-linked PROTAC degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), correlating to improved unbound drug concentrations in plasma and brain tissue . The mechanistic basis for this advantage is twofold: PEG linkers contribute multiple ether oxygen hydrogen-bond acceptors that increase tPSA and promote active efflux, whereas hydrocarbon linkers reduce both effects and are more conducive to passive diffusion across lipid bilayers . In a direct comparative case study of VHL-based PROTACs differing only by replacement of two methylene groups with oxygen atoms in the linker, this seemingly minor structural change produced a difference in cell permeability approaching three orders of magnitude, underscoring the quantitative impact of linker chemistry on cellular uptake [1].

PROTAC cell permeability alkyl versus PEG linker topological polar surface area

Validated KRAS G12C Degradation

Pomalidomide-C12-NH2 hydrochloride is the precise ligand-linker conjugate incorporated into PROTAC KRAS G12C degrader-1 (HY-139186), a cereblon-based heterobifunctional degrader with an IC₅₀ of 414 nM for CRBN engagement and confirmed KRAS G12C degradation activity in cellular reporter systems [1]. In a related pomalidomide-based PROTAC series (KP-14) utilizing analogous linker architecture, the degrader achieved a DC₅₀ of approximately 1.25 μM for endogenous KRAS G12C degradation in NCI-H358 non-small cell lung cancer cells, with selective degradation of KRAS G12C but not the G13D isoform [2]. This performance compares favorably with the VHL-based KRAS G12C degrader LC-2, which achieves DC₅₀ values between 0.25 and 0.76 μM but requires a different E3 ligase recruitment strategy that may not be suitable for all cellular contexts . The pomalidomide-C12 architecture thus provides a validated starting point for cereblon-based KRAS G12C degrader development with demonstrated endogenous target engagement [2].

KRAS G12C degradation PROTAC DC50 pomalidomide-based degrader

Hydrochloride Salt: Enhanced Solubility and Stability

Pomalidomide-C12-NH2 hydrochloride is supplied as a hydrochloride salt, providing 10 mM solubility in DMSO—a critical requirement for direct use in amide coupling reactions during PROTAC assembly [1]. The hydrochloride counterion enhances the compound's solid-state stability under recommended storage conditions (−20°C as powder, with solution stability of 6 months at −80°C in DMSO) compared to the neutral free-base form, which is generally more hygroscopic and prone to amine oxidation . This salt form enables consistent weighing accuracy and reproducible dissolution, which are essential for generating reliable structure-activity relationship (SAR) data across PROTAC libraries. In contrast, many comparator conjugates are supplied only as free bases or require additional solubilization steps, introducing variability in degrader synthesis workflows .

PROTAC building block solubility hydrochloride salt stability DMSO solubility

Pomalidomide-C12-NH2 Application Scenarios


KRAS G12C Degrader Development

This is the compound's most directly validated application: Pomalidomide-C12-NH2 hydrochloride serves as the designated ligand-linker conjugate for PROTAC KRAS G12C degrader-1, which achieves a CRBN IC₅₀ of 414 nM and successfully degrades GFP-KRAS G12C in reporter cell systems [1]. Research teams pursuing cereblon-based KRAS G12C degraders can use this pre-validated conjugate to conjugate novel KRAS G12C-binding warheads (e.g., acrylamide-based covalent inhibitors) without re-optimizing the E3 ligase recruitment module. The pomalidomide-based PROTAC KP-14, built on analogous C12-linker architecture, achieved endogenous KRAS G12C degradation with a DC₅₀ of approximately 1.25 μM in NCI-H358 lung cancer cells and suppressed downstream MAPK signaling and tumor colony formation, demonstrating the translational relevance of this conjugate architecture [2].

Linker Length SAR in PROTAC Libraries

Pomalidomide-C12-NH2 hydrochloride is ideally suited as the long-linker reference point in systematic linker SAR campaigns. The C12 alkyl chain falls at the lower bound of the optimal PROTAC linker range (12–20+ carbons), making it an appropriate comparator against shorter analogs (C6, C7) and PEG-based conjugates . Its terminal primary amine enables direct conjugation to carboxylic acid-containing target protein ligands via standard amide coupling chemistry (EDC/HOBt or HATU), facilitating parallel library synthesis without the need for protecting group manipulation. This enables efficient exploration of how linker length modulates ternary complex formation and degradation efficiency—a critical step in degrader lead optimization [3].

High-Permeability Target Engagement Studies

For PROTAC programs targeting intracellular proteins where passive membrane permeability is a known liability, the alkyl C12 linker architecture provides a measurable advantage over PEG-based alternatives. Comparative studies have shown that alkyl-linked degraders outperform PEGylated analogues in PAMPA permeability assays, and matched-pair comparisons have revealed permeability differences of up to 1,000-fold attributable solely to linker chemistry [4]. This makes Pomalidomide-C12-NH2 hydrochloride a strategic choice when designing degraders for targets in compartments with restricted access (e.g., nuclear proteins, mitochondrial targets) or when oral bioavailability is a downstream objective of the program .

Pomalidomide-Specific Neosubstrate Profiling

Pomalidomide, as a third-generation IMiD, exhibits a distinct neosubstrate degradation profile compared to thalidomide and lenalidomide, including differential degradation of IKZF1/3 transcription factors and zinc-finger proteins . Researchers investigating cereblon neosubstrate biology or seeking to minimize off-target degradation in PROTAC design can use Pomalidomide-C12-NH2 hydrochloride as a building block to create degraders that retain the pomalidomide-characteristic neosubstrate engagement pattern while simultaneously recruiting a target protein of interest. This enables studies that decouple on-target degradation from cereblon neosubstrate effects—a critical consideration for interpreting PROTAC phenotypic data [5].

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